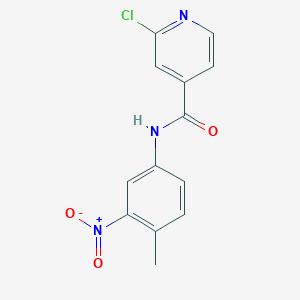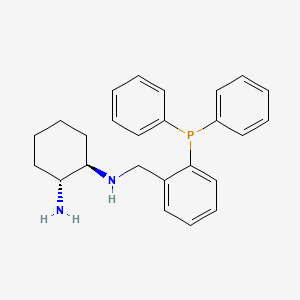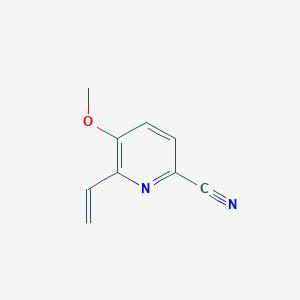![molecular formula C11H12ClN3O B8529871 (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B8529871.png)
(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol
概要
説明
(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is a chemical compound with a unique structure that includes a chloro-substituted imidazo[1,5-a]pyrazine ring attached to a cyclobutyl group, which is further connected to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazo[1,5-a]pyrazine core, which is then chlorinated The chlorinated intermediate is subsequently reacted with a cyclobutyl-containing reagent under specific conditions to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of [3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-formaldehyde or [3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-carboxylic acid.
Reduction: Formation of [3-(8-Hydro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets. The chloro-substituted imidazo[1,5-a]pyrazine ring can interact with enzymes or receptors, modulating their activity. The cyclobutyl group provides structural rigidity, enhancing the compound’s binding affinity and specificity. The methanol moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
Similar Compounds
- [3-(8-Bromo-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol
- [3-(8-Fluoro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol
- [3-(8-Methyl-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol
Uniqueness
Compared to its analogs, (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in various chemical reactions, providing opportunities for further functionalization. Additionally, the chloro group can enhance the compound’s binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
特性
分子式 |
C11H12ClN3O |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
[3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H12ClN3O/c12-10-9-5-14-11(15(9)2-1-13-10)8-3-7(4-8)6-16/h1-2,5,7-8,16H,3-4,6H2 |
InChIキー |
GZEIXMYPSADADP-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1C2=NC=C3N2C=CN=C3Cl)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

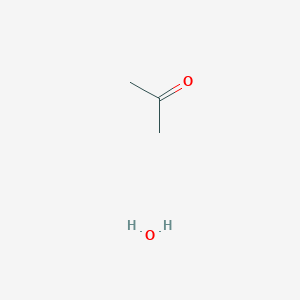
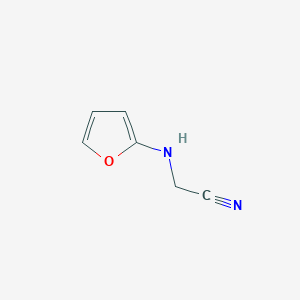
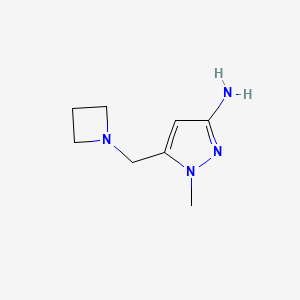
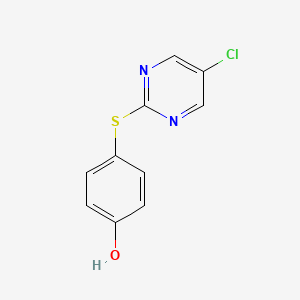

![Bis[(4-methylcyclohex-3-en-1-yl)methyl] butanedioate](/img/structure/B8529806.png)
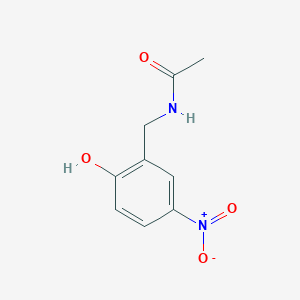
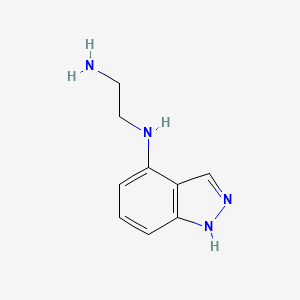

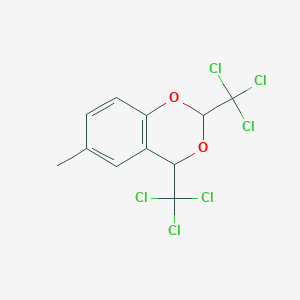
![3-Benzoyl-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridin-5(1H)-one](/img/structure/B8529847.png)
